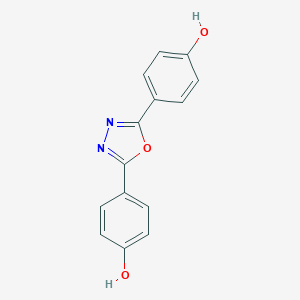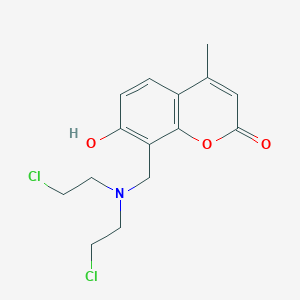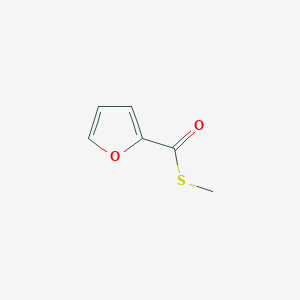![molecular formula C15H22O10 B088958 [(2R,3R,4S,5R,6R)-3,4,6-triacetyloxy-5-methoxyoxan-2-yl]methyl acetate CAS No. 14199-55-4](/img/structure/B88958.png)
[(2R,3R,4S,5R,6R)-3,4,6-triacetyloxy-5-methoxyoxan-2-yl]methyl acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[(2R,3R,4S,5R,6R)-3,4,6-triacetyloxy-5-methoxyoxan-2-yl]methyl acetate, also known as TMAOM, is a chemical compound that has been widely studied in the field of organic chemistry. It is a derivative of cellulose, a natural polymer that is found in plant cell walls. TMAOM has several interesting properties that make it a useful compound for various applications in scientific research.
Mechanism Of Action
The mechanism of action of [(2R,3R,4S,5R,6R)-3,4,6-triacetyloxy-5-methoxyoxan-2-yl]methyl acetate is not fully understood, but it is believed to interact with other molecules through hydrogen bonding and van der Waals interactions. It has been shown to form complexes with various metal ions, which can be useful in catalytic reactions.
Biochemical And Physiological Effects
[(2R,3R,4S,5R,6R)-3,4,6-triacetyloxy-5-methoxyoxan-2-yl]methyl acetate has not been extensively studied for its biochemical and physiological effects. However, it has been shown to have low toxicity and biodegradability, which makes it a potential candidate for various biomedical applications.
Advantages And Limitations For Lab Experiments
One of the main advantages of [(2R,3R,4S,5R,6R)-3,4,6-triacetyloxy-5-methoxyoxan-2-yl]methyl acetate is its availability and relatively low cost compared to other compounds used in organic synthesis. However, its low solubility in common solvents and its sensitivity to moisture can be limitations in certain experiments.
Future Directions
There are several future directions for the study of [(2R,3R,4S,5R,6R)-3,4,6-triacetyloxy-5-methoxyoxan-2-yl]methyl acetate. One potential area of research is the development of new synthetic methods for the production of [(2R,3R,4S,5R,6R)-3,4,6-triacetyloxy-5-methoxyoxan-2-yl]methyl acetate and its derivatives. Another area of interest is the study of its potential applications in the field of biomedicine, such as drug delivery and tissue engineering. Additionally, the study of [(2R,3R,4S,5R,6R)-3,4,6-triacetyloxy-5-methoxyoxan-2-yl]methyl acetate's interactions with other molecules and its mechanism of action could lead to the development of new catalysts and materials.
Synthesis Methods
The synthesis of [(2R,3R,4S,5R,6R)-3,4,6-triacetyloxy-5-methoxyoxan-2-yl]methyl acetate can be achieved through several methods, including the acetylation of cellulose using acetic anhydride and acetic acid as the catalysts. This reaction results in the formation of [(2R,3R,4S,5R,6R)-3,4,6-triacetyloxy-5-methoxyoxan-2-yl]methyl acetate, which can be purified using various techniques such as column chromatography and recrystallization.
Scientific Research Applications
[(2R,3R,4S,5R,6R)-3,4,6-triacetyloxy-5-methoxyoxan-2-yl]methyl acetate has been extensively studied for its potential applications in various scientific fields. In the field of organic chemistry, it has been used as a starting material for the synthesis of other compounds due to its unique structure and reactivity. It has also been studied for its potential use as a chiral auxiliary in asymmetric synthesis.
properties
CAS RN |
14199-55-4 |
|---|---|
Product Name |
[(2R,3R,4S,5R,6R)-3,4,6-triacetyloxy-5-methoxyoxan-2-yl]methyl acetate |
Molecular Formula |
C15H22O10 |
Molecular Weight |
362.33 g/mol |
IUPAC Name |
[(2R,3R,4S,5R,6R)-3,4,6-triacetyloxy-5-methoxyoxan-2-yl]methyl acetate |
InChI |
InChI=1S/C15H22O10/c1-7(16)21-6-11-12(22-8(2)17)13(23-9(3)18)14(20-5)15(25-11)24-10(4)19/h11-15H,6H2,1-5H3/t11-,12-,13+,14-,15+/m1/s1 |
InChI Key |
BVCQQVDJOODWJR-QMIVOQANSA-N |
Isomeric SMILES |
CC(=O)OC[C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)OC(=O)C)OC)OC(=O)C)OC(=O)C |
SMILES |
CC(=O)OCC1C(C(C(C(O1)OC(=O)C)OC)OC(=O)C)OC(=O)C |
Canonical SMILES |
CC(=O)OCC1C(C(C(C(O1)OC(=O)C)OC)OC(=O)C)OC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






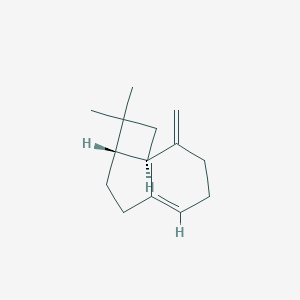
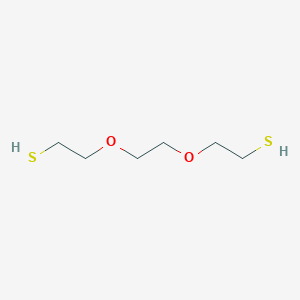
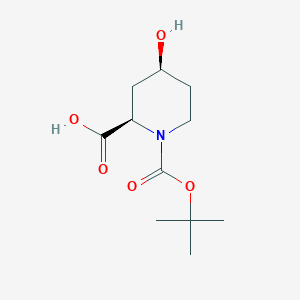
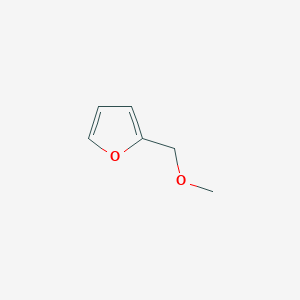
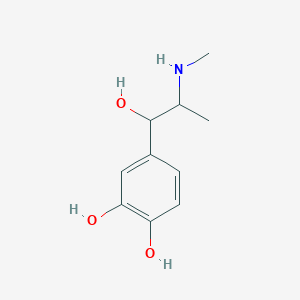

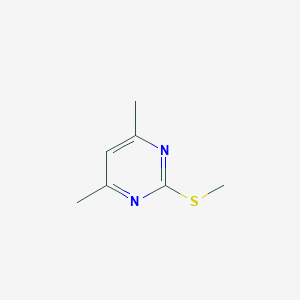
![Bicyclo[5.3.1]undecan-11-one](/img/structure/B88909.png)
